molecular formula C10H12N4O5 B15141119 [1',2',3',4',5'-13C5]Inosine

[1',2',3',4',5'-13C5]Inosine

Cat. No.: B15141119
M. Wt: 273.19 g/mol
InChI Key: UGQMRVRMYYASKQ-DPSGQCENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1’,2’,3’,4’,5’-13C5]Inosine involves the incorporation of carbon-13 isotopes into the ribose moiety of inosine. This can be achieved through the chemical synthesis of labeled ribose followed by its attachment to hypoxanthine . The reaction conditions typically involve the use of protective groups to prevent unwanted reactions and the use of catalysts to facilitate the glycosidic bond formation.

Industrial Production Methods: Industrial production of [1’,2’,3’,4’,5’-13C5]Inosine is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of labeled ribose and its subsequent coupling with hypoxanthine under controlled conditions to ensure high purity and yield.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

273.19 g/mol

IUPAC Name

9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1

InChI Key

UGQMRVRMYYASKQ-DPSGQCENSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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